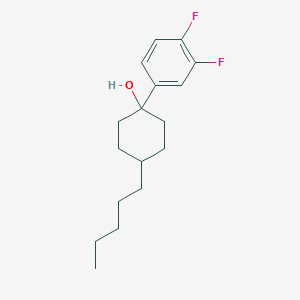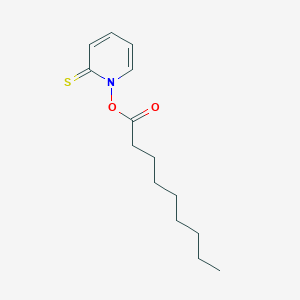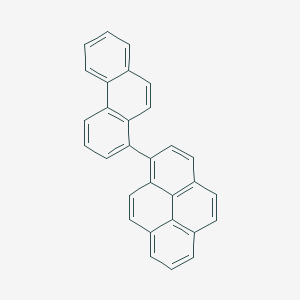
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is a complex organic compound with a unique structure characterized by multiple methyl groups and hydroxyl groups. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol typically involves multi-step organic reactions. The process begins with the preparation of the base octadecane structure, followed by the introduction of methyl groups at specific positions. The hydroxyl groups are then added through controlled oxidation reactions. Common reagents used in these reactions include methylating agents and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective oxidation. The process is optimized to ensure high yield and purity, often employing advanced purification methods such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, yielding simpler hydrocarbons.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,14-Tetramethyloctadecane: Similar structure but lacks the hydroxyl groups.
2,6,10-Trimethyltetradecane: Shorter carbon chain and fewer methyl groups.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains double bonds and a formate group.
Uniqueness
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is unique due to its combination of multiple methyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various applications.
Propriétés
| 112669-89-3 | |
Formule moléculaire |
C22H46O6 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2,10,12,16-tetramethyloctadecane-1,3,5,11,15,17-hexol |
InChI |
InChI=1S/C22H46O6/c1-14(8-6-7-9-19(25)12-21(27)16(3)13-23)22(28)15(2)10-11-20(26)17(4)18(5)24/h14-28H,6-13H2,1-5H3 |
Clé InChI |
OAVXHIIIKHXKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(CC(C(C)CO)O)O)C(C(C)CCC(C(C)C(C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)





![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
